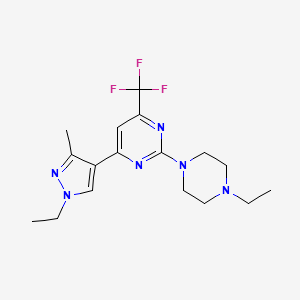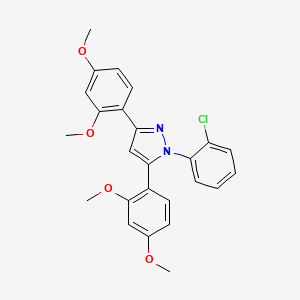![molecular formula C26H34O5 B10917901 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10917901.png)
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound with a unique structure that combines cyclohexyl, naphthyl, and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multiple steps, starting with the preparation of the cyclohexyl and naphthyl intermediates. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions to form the 2-isopropyl-5-methylcyclohexyl group.
Formation of the naphthyl intermediate: This involves the methoxylation of naphthalene to form the 6-methoxy-2-naphthyl group.
Coupling of intermediates: The cyclohexyl and naphthyl intermediates are then coupled through an esterification reaction with oxoethyl propanoate under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It may bind to specific receptors in the body, modulating their activity.
Inhibiting enzymes: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It may influence signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-ISOPROPYL-5-METHYLCYCLOHEXYL TRIFLUOROACETATE: Similar structure but with a trifluoroacetate group.
2-ISOPROPYL-5-METHYLCYCLOHEXYL METHANESULFONATE: Contains a methanesulfonate group instead of the oxoethyl propanoate group.
2-ISOPROPYL-5-METHYLCYCLOHEXYL ACETATE: Similar structure with an acetate group.
Uniqueness
2-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is unique due to its combination of cyclohexyl, naphthyl, and propanoate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H34O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C26H34O5/c1-16(2)23-11-6-17(3)12-24(23)31-25(27)15-30-26(28)18(4)19-7-8-21-14-22(29-5)10-9-20(21)13-19/h7-10,13-14,16-18,23-24H,6,11-12,15H2,1-5H3 |
InChI Key |
MIQWJXJGTXMVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)COC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-dimethyl-4-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10917818.png)
![1-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917821.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10917822.png)

![2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10917834.png)
![methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10917841.png)
![1-benzyl-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917842.png)
![3-cyclopropyl-N-(cyclopropylmethyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917850.png)
![3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917858.png)

![5-(3-nitrophenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917887.png)
![4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine](/img/structure/B10917889.png)
![Methyl 7-cyclopropyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917890.png)

